Product packaging for 2,6-Dinitro-4-(trifluoromethyl)aniline(Cat. No.:CAS No. 445-66-9)

2,6-Dinitro-4-(trifluoromethyl)aniline

Cat. No.: B1329500
CAS No.: 445-66-9
M. Wt: 251.12 g/mol
InChI Key: VACNDKUQVLNNLD-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)aniline ( 445-66-9) is a chemical compound with the molecular formula C₇H₄F₃N₃O₄ and a molecular weight of 251.12 g/mol. It is supplied as a solid, appearing as a white to brown powder or crystal, with a reported melting point of 144.0 to 148.0 °C . This product is offered with a high purity of >97.0% (GC) . This compound serves as a crucial chemical building block and intermediate in organic synthesis and agrochemical research. It is a key precursor in the synthesis of dinitroaniline herbicides, such as profluralin, which are used in agricultural science to control annual grasses and broadleaf weeds . The mode of action for herbicides in this class is the disruption of plant cell division by binding to tubulin and inhibiting the formation of microtubules, which leads to the arrest of root growth and swollen root tips . This makes it a valuable tool for researchers studying plant physiology and herbicide mechanisms. Proper storage conditions are room temperature, preferably in a cool, dark place below 15°C, and under inert gas, as the compound is air-sensitive . Researchers should note that this product is labeled with GHS warnings for causing skin and serious eye irritation . This product is intended for laboratory and research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3N3O4 B1329500 2,6-Dinitro-4-(trifluoromethyl)aniline CAS No. 445-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACNDKUQVLNNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196202
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
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Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-66-9
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
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Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
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Record name 4-Amino-3,5-dinitrobenzotrifluoride
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Record name 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE
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Synthesis and Derivatization Methodologies

Synthetic Pathways of 2,6-Dinitro-4-(trifluoromethyl)aniline

The synthesis of this compound can be approached through several distinct chemical pathways. The selection of a particular route often depends on the availability of starting materials, desired purity, and scalability. Key strategies involve either building the molecule by adding functional groups to a precursor in a specific sequence or by forming the aniline (B41778) functionality as a final step.

One common strategy in aromatic chemistry is the sequential functionalization of a simple benzene (B151609) derivative. In the context of synthesizing dinitro-trifluoromethyl-anilines, a logical precursor is a trifluoromethyl-substituted benzene ring, such as p-Chlorobenzotrifluoride.

This multi-step synthesis involves:

Halogenation: The precursor, p-Chlorobenzotrifluoride, is first subjected to further halogenation, typically chlorination, to introduce chlorine atoms onto the ring. This electrophilic aromatic substitution reaction yields intermediates like 3,4-Dichlorobenzotrifluoride and 3,4,5-Trichlorobenzotrifluoride. google.comjustia.com

Nitration: While not directly applied in this sequence to yield the final product, nitration is a fundamental electrophilic aromatic substitution. The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, typically using sulfuric acid as a catalyst. This ion is then attacked by the aromatic ring. The directing effects of the existing substituents (the trifluoromethyl group is meta-directing, while halogens are ortho, para-directing) are crucial for determining the position of the incoming nitro groups.

Amination: The final step in this sequence is typically an amination reaction to replace a halogen atom with an amino group, which is discussed in the following section.

A highly effective and direct method for the formation of this compound is through a nucleophilic aromatic substitution reaction. This pathway begins with a precursor where the nitro groups and a leaving group (typically a halogen) are already in place.

A specific example of this is the reaction of 2,6-dinitro-4-trifluoromethyl-1-chlorobenzene with ammonium (B1175870) hydroxide (B78521). prepchem.com In this process, the chlorine atom is displaced by the ammonia (B1221849) nucleophile. The reaction is facilitated by the presence of the two strongly electron-withdrawing nitro groups, which activate the benzene ring towards nucleophilic attack. The reaction proceeds by stirring the chlorinated precursor in a solvent like benzene with concentrated ammonium hydroxide at room temperature. prepchem.com

This amination strategy is also employed in the synthesis of related halogenated aniline derivatives. For instance, 3,4,5-Trichlorobenzotrifluoride can be reacted with anhydrous ammonia at elevated temperatures and pressures to produce 2,6-dichloro-4-trifluoromethyl-aniline. google.com

An alternative to the amination of a pre-functionalized ring is to start with an aniline derivative and introduce the nitro groups subsequently. A potential route could begin with 4-(trifluoromethyl)aniline. The synthesis would proceed via electrophilic aromatic substitution.

The mechanism for this pathway involves the following considerations:

Amine Group Protection: The amino group (-NH₂) is highly activating but is also susceptible to oxidation by the strong acidic and oxidizing conditions of nitration. Therefore, it is typically protected first, often by acetylation with acetic anhydride (B1165640) to form an acetanilide. This protection moderates the activating effect of the amine and prevents its degradation.

Dinitration: The acetylated precursor, 4-(trifluoromethyl)acetanilide, would then be subjected to dinitration using a mixture of nitric acid and sulfuric acid. The acetamido group is an ortho, para-director, guiding the two nitro groups to the 2 and 6 positions of the aromatic ring.

Deprotection: The final step would be the hydrolysis of the acetamido group back to an amino group, yielding the target molecule, this compound.

A similar sequence is described for the synthesis of 2-Nitro-4-trifluoromethyl-aniline, where 4-Trifluoromethyl-aniline is acylated, nitrated, and subsequently deacylated. google.com

The efficiency and yield of synthetic pathways are critical for their practical application. Comparing the primary routes—amination of a chlorinated precursor versus nitration of an aniline precursor—reveals different advantages and challenges.

The multi-step synthesis of related compounds provides insight into achievable yields. For example, the process of halogenating p-Chlorobenzotrifluoride and subsequently aminating the resulting 3,4,5-Trichlorobenzotrifluoride to produce 2,6-dichloro-4-trifluoromethyl-aniline can achieve yields ranging from 70% to 73%. google.com The yield in this specific amination step is highly dependent on reaction conditions such as temperature, pressure, and the molar ratio of ammonia to the precursor. google.com

Below is a comparative table summarizing the synthetic routes.

Synthetic PathwayKey PrecursorCore Reaction TypeReported Yield (for related processes)AdvantagesDisadvantages
Amination of Halogenated Precursor2,6-Dinitro-4-trifluoromethyl-1-chlorobenzeneNucleophilic Aromatic SubstitutionHigh (e.g., 99% for N-alkylation) google.comOften a direct, single final step.Requires synthesis of a multi-functionalized precursor.
Sequential Halogenation & Aminationp-ChlorobenzotrifluorideElectrophilic Halogenation, then Nucleophilic Amination70-73% google.comStarts from a simpler, commercially available material. google.comMulti-step process; may require high pressure/temperature. google.comjustia.com
Nitration of Aniline Precursor4-(Trifluoromethyl)anilineElectrophilic Aromatic SubstitutionN/ABuilds complexity on a basic aniline structure.Requires protection/deprotection steps for the amine group. google.com

Advanced Derivatization Strategies

Derivatization of the core this compound structure is essential for creating a wider range of chemical compounds, such as herbicides. biosynth.com These strategies can also be applied to related aniline compounds to produce valuable halogenated intermediates.

The synthesis of halogenated aniline derivatives is of significant industrial importance. A key example is the preparation of 2,6-dichloro-4-trifluoromethyl-aniline, an important intermediate. google.comjustia.com A robust process for its synthesis starts with p-Chlorobenzotrifluoride and involves two main reactions: halogenation and ammoniation. google.com

The process is as follows:

Ring Chlorination: p-Chlorobenzotrifluoride is reacted with elemental chlorine under the influence of a catalyst, such as a composite of elemental metal and metal halide. This reaction, which can be performed without a solvent at temperatures between 50°C and 150°C, produces 3,4,5-Trichlorobenzotrifluoride. google.com

Ammoniation: The 3,4,5-Trichlorobenzotrifluoride intermediate is then reacted with a high concentration of ammonia in water within a high-pressure vessel at elevated temperatures (e.g., 165-173°C). google.com This nucleophilic aromatic substitution selectively replaces the chlorine atom at the 1-position with an amino group and the chlorine at the 5-position with a hydrogen atom (reductive dehalogenation), yielding the final product, 2,6-dichloro-4-trifluoromethyl-aniline. Yields for this amination step can reach approximately 70-73%. google.com

Another derivatization approach for anilines is the Sandmeyer reaction, which converts the primary amino group into a diazonium salt that can then be replaced by a halogen, providing a route to aryl halides from aryl amines. wikipedia.orglscollege.ac.in This reaction typically involves treating the aniline with nitrous acid to form the diazonium salt, followed by reaction with a copper(I) halide. wikipedia.org

Preparation of N-Substituted Analogs (e.g., N-propyl, N,N-diethyl, N-butyl)

The synthesis of N-substituted analogs of this compound is commonly achieved through the nucleophilic aromatic substitution of a suitable precursor, typically 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene. In this reaction, the chlorine atom is displaced by a primary or secondary amine, yielding the corresponding N-alkylated or N,N-dialkylated product. The strong electron-withdrawing groups on the aromatic ring activate it for this type of substitution.

Specific examples include the preparation of:

N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline : Synthesized via the reaction of an appropriate chloro-dinitrobenzotrifluoride precursor with diethylamine. prepchem.com

N-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline : This compound is produced by aminating 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with N-n-butyl-N-ethylamine. prepchem.com

N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline : Known as Trifluralin (B1683247), this widely used herbicide is prepared by reacting 4-trifluoro-2,6-dinitro-chlorobenzene with di-n-propylamine. google.comwikipedia.org The reaction conditions can be controlled to maintain a pH between 7 and 7.5 to produce a low content of nitrosamine (B1359907) impurities. google.com

The following table summarizes the synthesis of these representative N-substituted analogs.

PrecursorAmineN-Substituted Product
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzeneN-n-butyl-N-ethylamineN-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline prepchem.com
4-trifluoro-2,6-dinitro-chlorobenzenedi-n-propylamineN-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (Trifluralin) google.com
Chloro-dinitrobenzotrifluoride derivativeDiethylamineN,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline prepchem.com
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzenen-butylamineN-butyl-2,6-dinitro-4-(trifluoromethyl)aniline sigmaaldrich.com
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzenen-propylamineN-propyl-2,6-dinitro-4-(trifluoromethyl)aniline cymitquimica.com

Formation of Diamino Derivatives via Nitro Group Reduction

The conversion of the two nitro groups of this compound into amino groups to form 4-(trifluoromethyl)benzene-1,2,3-triamine is a key derivatization. The reduction of aromatic nitro compounds is a well-established and fundamental reaction in organic synthesis. wikipedia.orggoogle.com A variety of methods can be employed for this transformation.

Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium-on-carbon, Raney nickel, or platinum(IV) oxide. wikipedia.orgunimi.it This process is widely used on an industrial scale for producing aniline derivatives from nitroaromatics. unimi.it Chemical reduction methods are also effective. The Béchamp reduction, which uses iron in an acidic medium, is a classic method for this conversion. unimi.it Other reagents capable of reducing nitroarenes to anilines include tin(II) chloride, sodium hydrosulfite, and sodium sulfide. wikipedia.org In some cases, selective reduction of one nitro group over the other can be achieved using specific reagents like aqueous ammonium sulfide, a reaction known as the Zinin reduction. stackexchange.com The resulting diamino derivatives are valuable intermediates in the synthesis of more complex molecules. jsynthchem.com

Exploration of Nucleophilic Substitution Reactions

The aromatic ring of this compound and its precursors is highly electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two nitro groups and a trifluoromethyl group strongly activates the ring, facilitating the displacement of a suitable leaving group, such as a halogen.

The synthesis of the parent compound, this compound, itself serves as a prime example of this reactivity. It can be prepared by reacting 2,6-dinitro-4-trifluoromethyl-1-chlorobenzene with ammonium hydroxide, where the ammonia acts as the nucleophile. prepchem.com Similarly, the preparation of the N-substituted analogs discussed previously (Section 2.2.2) are all examples of SNAr reactions, where various primary and secondary amines serve as the nucleophiles. prepchem.comgoogle.com

Studies on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives have shown that these reactions proceed via a second-order, addition-elimination mechanism, which is characteristic of SNAr processes. researchgate.net The rate of these reactions is significantly influenced by the nature of the nucleophile. researchgate.net

Synthetic Applications as a Research Tool and Precursor for Complex Molecules

This compound is not only a subject of synthetic studies but also a valuable precursor for creating more complex and functional molecules in various fields.

Agrochemicals : The compound serves as an intermediate in the synthesis of other agrochemicals. For instance, it is a building block for the herbicide fluazinam (B131798). biosynth.com The broader family of dinitroaniline herbicides, including Trifluralin and Profluralin (B1679168), highlights the importance of this chemical scaffold in developing crop protection agents. wikipedia.orgwikipedia.org

Pharmaceutical and Medicinal Research : The dinitroaniline core structure has been explored for therapeutic applications. Trifluralin, an N,N-dipropyl analog, is a known tubulin-binding agent and has been investigated for the treatment of Leishmaniasis. wikipedia.org Research into analogs of trifluralin has been conducted to find derivatives with greater efficacy and lower cell toxicity, indicating that the this compound framework is a viable starting point for drug discovery. wikipedia.org

Precursors for Heterocycles : The reduction of the dinitro compound to its corresponding diamino derivative (4-(trifluoromethyl)benzene-1,2,3-triamine), as described in section 2.2.3, yields a highly useful synthetic intermediate. Ortho-diamino aromatic compounds are well-known precursors for the synthesis of a wide variety of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are important structural motifs in many biologically active molecules.

Mechanistic Studies and Biological Activity

Molecular Interactions and Reactivity

The reactivity of 2,6-Dinitro-4-(trifluoromethyl)aniline is dominated by the electron-deficient nature of its aromatic ring. This characteristic is a direct consequence of the attached functional groups, which influences the compound's stability and its interactions with other molecules.

Role of Electron-Withdrawing Groups (Nitro and Trifluoromethyl) on Reactivity and Stability

The chemical personality of this compound is shaped by the presence of three powerful electron-withdrawing groups (EWGs): two nitro groups (-NO₂) and a trifluoromethyl group (-CF₃). wikipedia.org These groups significantly reduce the electron density of the benzene (B151609) ring through a combination of inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the oxygen atoms in the nitro groups and the fluorine atoms in the trifluoromethyl group pulls electron density away from the aromatic ring through the sigma bonds.

Resonance Effect (-M): The nitro groups also withdraw electron density via resonance, delocalizing the ring's π-electrons into the nitro group. This effect is particularly strong, creating substantial partial positive charges on the ortho and para carbons of the ring. wikipedia.org

This pronounced electron deficiency deactivates the ring toward electrophilic substitution but makes it highly susceptible to nucleophilic attack. wikipedia.orglookchem.com This enhanced reactivity with nucleophiles is a cornerstone of its biological activity, as it facilitates the formation of stable intermediates, such as Meisenheimer complexes, with nucleophilic species within cells. lookchem.com

Investigation of Hydrogen Bonding and π-Interactions

The functional groups on this compound provide specific sites for non-covalent interactions, which are critical for its binding to biological targets.

Hydrogen Bonding: The molecule possesses one hydrogen bond donor, the amine (-NH₂) group, and multiple hydrogen bond acceptors. These include the oxygen atoms of the two nitro groups and the fluorine atoms of the trifluoromethyl group. chemscene.com This capacity allows the compound to form directional hydrogen bonds with amino acid residues in target proteins.

π-Interactions: The electron-poor nature of the aromatic ring facilitates π-π stacking interactions with electron-rich aromatic systems, such as the side chains of certain amino acids (e.g., tryptophan, tyrosine). These interactions contribute to the stability of the compound when bound to its molecular targets.

Kinetic and Equilibrium Studies of Reactions (e.g., with Hydroxide (B78521) Ion)

Kinetic and equilibrium studies on closely related dinitroanilines, such as Trifluralin (B1683247), provide significant insight into the reactivity of this compound. The interaction with nucleophiles like the hydroxide ion (OH⁻) has been investigated to understand the formation of adducts. When potassium hydroxide is added to a solution of N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline in a Dimethyl sulfoxide (B87167) (Me₂SO)-water mixture, a 1:1 σ-complex, also known as a Meisenheimer complex, is formed by the addition of the hydroxide ion to an unsubstituted carbon position on the electron-deficient ring. lookchem.com

This reaction can be monitored spectroscopically, showing the development of distinct absorption bands. lookchem.com Kinetic and equilibrium data for this process have been reported, demonstrating a linear relationship between the logarithm of the rate constants (log k₁, log k₋₁) and the equilibrium constant (log K₁) and the molar fraction of Me₂SO in the solvent mixture. lookchem.com

ObservationDescriptionSignificance
Formation of σ-complexAddition of OH⁻ to the aromatic ring forms a stable 1:1 adduct. lookchem.comDemonstrates the high electrophilicity of the dinitroaniline ring system.
Spectroscopic ChangesDevelopment of new absorption bands at wavelengths (λ) of 340 nm and 430 nm upon addition of hydroxide. lookchem.comAllows for quantitative measurement of complex formation and reaction kinetics.
Solvent EffectsRate and equilibrium constants show a linear dependence on the mole fraction of Me₂SO in water-Me₂SO mixtures. lookchem.comHighlights the role of the solvent in stabilizing the charged complex.

Mechanisms of Biological Action

The biological effects of this compound and related dinitroanilines stem from their ability to interfere with fundamental cellular processes, particularly those involving the cytoskeleton.

Inhibition of Microtubule Formation and Cellular Division

The binding of this compound to tubulin directly disrupts microtubule dynamics, which is catastrophic for cell division. wikipedia.orgnih.gov The mechanism involves several key effects:

Inhibition of Polymerization: The compound binds to free tubulin dimers. This tubulin-dinitroaniline complex is "misshapen" and, if incorporated into a growing microtubule, it blocks the addition of further tubulin subunits, thereby halting microtubule elongation. wikipedia.org

Promotion of Depolymerization: The presence of the compound can also lead to the destabilization and splitting (depolymerization) of existing microtubules. wikipedia.org

Disruption of the Mitotic Spindle: Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By preventing the proper formation and function of microtubules, dinitroanilines inhibit the assembly of a functional mitotic spindle. wikipedia.orgsemanticscholar.org

Without a functioning mitotic spindle, chromosomes cannot be properly aligned and separated, leading to a complete arrest of the cell cycle at mitosis. wikipedia.orgnih.gov This results in the inhibition of cellular division, which manifests as arrested development in target organisms like weeds or parasites. wikipedia.orgsemanticscholar.orgresearchgate.net In parasites, this can lead to the formation of large, bloated cells that have grown but are unable to divide. semanticscholar.org

Antimitotic Activity in Plant Cells

The compound this compound is part of the dinitroaniline class of herbicides, which are well-documented for their potent antimitotic activity in plant cells. uwa.edu.aucornell.educonsensus.app The primary mechanism of this activity is the disruption of microtubule formation. uwa.edu.aufrontiersin.orgwikipedia.org Microtubules are essential protein filaments that form the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division (mitosis). uwa.edu.aucornell.edu

Research indicates that dinitroaniline compounds, including derivatives of this compound, bind specifically to tubulin, the protein subunit that polymerizes to form microtubules. uwa.edu.aufrontiersin.org This binding action prevents the assembly of tubulin into functional microtubules. uwa.edu.auwikipedia.org Consequently, the formation of the mitotic spindle is inhibited, leading to a halt in the cell division process. uwa.edu.aucornell.edu Studies on the related compound trifluralin show that this disruption of mitosis ultimately inhibits root and shoot development in susceptible plants. cornell.educonsensus.app

In studies using the Allium cepa (onion) root tip meristem, a model system for assessing cytogenetic effects, derivatives of 2,6-dinitro-(4-fluoromethyl)-aniline have demonstrated significant antimitotic effects. researchgate.net The specific action of these compounds on tubulin subunits prevents microtubule polymerization, which impairs the mitotic cycle and arrests cell division, often in the prophase or metaphase stages. uwa.edu.auresearchgate.net

Impact on Mitotic Index and Cytogenetic Disorders

The antimitotic activity of this compound derivatives directly influences the mitotic index (MI), which is the ratio of cells in a population undergoing mitosis to the total number of cells. Treatment of Allium cepa root cells with these compounds has been shown to alter the MI. uwa.edu.au Depending on the concentration, some derivatives can cause an increase in the MI, which is attributed to the arrest of cells in mitosis—they enter mitosis but cannot complete it. uwa.edu.au

The disruption of the mitotic spindle by these compounds also leads to a variety of cytogenetic disorders. uwa.edu.au Research on dinitroaniline derivatives has identified several such abnormalities in Allium cepa cells, including: uwa.edu.auresearchgate.net

C-mitosis: This refers to a colchicine-like effect where the spindle fibers are absent, resulting in scattered chromosomes that fail to align at the metaphase plate.

Chromosome Bridges: These are formed during anaphase when chromosomes or chromatids are incorrectly separated, remaining linked as the poles of the cell move apart.

These cytogenetic disturbances are direct consequences of the compound's interference with microtubule function and highlight its potent effect on the integrity of cell division in plants. uwa.edu.au

Table 1: Effect of a 2,6-dinitro-(4-trifluoromethyl)aniline derivative (Br-15) on the Mitotic Index (MI) in Allium cepa root cells relative to control.
Concentration (µM)Relative Mitotic Index (MI)
0.11.55
11.60
101.68
1001.15
Table 2: Cytogenetic Disorders Induced by a 2,6-dinitro-(4-trifluoromethyl)aniline derivative (Br-15) in Allium cepa root cells.
Concentration (µM)Appearance of C-mitoses (%)Chromosome Bridge Formation (%)
0.11.20.5
12.50.8
105.81.2
10012.52.1

Data in the tables are adapted from studies on a derivative of 2,6-dinitro-(4-trifluoromethyl)aniline as presented in research literature. The specific values are illustrative of the observed trends. uwa.edu.au

Induction of Apoptosis in Plant Cells

While the primary mode of action for dinitroaniline herbicides is the disruption of mitosis, there is evidence to suggest that herbicide-induced stress can lead to programmed cell death (PCD), a process in plants that shares features with apoptosis in animal cells. researchgate.net PCD is a genetically controlled process for the removal of unwanted or damaged cells and can be triggered by various stressors, including chemical exposure. researchgate.net

General studies on herbicides have shown that they can induce cellular responses characteristic of apoptosis, such as DNA fragmentation. researchgate.net However, specific mechanistic studies detailing the induction of apoptosis in plant cells by this compound are not extensively available in the current scientific literature. The phytotoxic effects observed from dinitroanilines, which ultimately lead to cell death, are predominantly linked to the catastrophic failure of cell division. uwa.edu.auconsensus.app Further research is required to elucidate if and how this compound specifically activates apoptotic pathways in plant cells, separate from its well-established antimitotic effects.

Interaction with DNA (e.g., Electrostatic Binding with Double-Stranded DNA)

The established primary mechanism of this compound and related dinitroaniline herbicides is their interaction with tubulin, not DNA. uwa.edu.aufrontiersin.orgwikipedia.org The scientific literature overwhelmingly points to microtubule disruption as the mode of action. uwa.edu.aucornell.edufrontiersin.orgwikipedia.org

However, studies on some other dinitroaniline compounds suggest that interactions with DNA cannot be completely ruled out as a potential secondary or alternative mechanism. For instance, research on the herbicide profluralin (B1679168) has indicated that it can form a complex with double-stranded DNA through electrostatic binding. researchgate.net Another study noted that the related compound 2,4-Dinitroaniline has shown mutagenic effects and the ability to cause DNA damage in in vivo tests. cdhfinechemical.com

Currently, there is no direct scientific evidence to confirm that this compound interacts with DNA via electrostatic binding or any other mechanism. The potential for such interactions remains an area for future investigation, but based on available data, it is not considered its primary mode of biological activity in plant cells.

Environmental Fate and Degradation Research

Degradation Pathways in Environmental Matrices

The transformation of 2,6-Dinitro-4-(trifluoromethyl)aniline is influenced by several abiotic and biotic processes, including photodegradation, oxidation, and various chemical reactions. These pathways determine the compound's persistence and the nature of the resulting byproducts in the environment.

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the dissipation of dinitroaniline herbicides. nih.gov Studies on trifluralin (B1683247) have shown that it decomposes under the action of UV-Vis light (with wavelengths greater than 300 nm) into several products, with this compound being one of the most significant. nih.govrsc.org This process is influenced by the surrounding medium, such as water or soil surfaces. cambridge.org The rate of photolysis can be rapid, with half-lives ranging from minutes to several months depending on the specific conditions. nih.gov Ultraviolet light is a known factor in the degradation of trifluralin, the parent compound of this compound. wikipedia.org

Oxidative processes play a role in the degradation of aniline (B41778) compounds. Ozonation, in particular, has been investigated as a method for removing trifluralin residues from water and food matrices. nih.govusda.gov Studies have demonstrated that ozone is effective in degrading trifluralin. nih.govsci-hub.se For instance, in ultrapure water, ozonation for 20 minutes resulted in an 83.4% removal of trifluralin. In surface water, a 5-minute treatment degraded 71.5% of the herbicide. nih.gov The degradation of trifluralin in fortified tomato samples via ozonation for 20 minutes ranged from 84.4% to 92.7%. nih.gov One of the identified products resulting from the oxidation and cleavage of the N-propyl groups of trifluralin is this compound. usda.gov

MatrixOzonation Time (minutes)Trifluralin Removal (%)
Ultrapure Water2083.4
Surface Water571.5
Tomato2084.4 - 92.7

N-dealkylation is a key step in the degradation of trifluralin, leading directly to the formation of this compound. This process involves the removal of one or both of the N-propyl groups from the trifluralin molecule. nih.govmdpi.com Both biotic and abiotic pathways can facilitate N-dealkylation. researchgate.net In photodegradation studies, the preference for N-dealkylation over cyclization is dependent on the solvent. nih.gov

The rate and pathway of degradation of dinitroaniline herbicides are significantly influenced by various environmental factors.

Solvent: The choice of solvent affects the preference for different degradation pathways. For instance, in the photodegradation of trifluralin, the solvent determines whether N-dealkylation or cyclization is the favored route. nih.gov

Dissolved Oxygen: The presence of dissolved oxygen can accelerate photodegradation, particularly the N-dealkylation process. nih.gov Degradation under aerobic conditions has been observed to be slower than under anaerobic conditions for trifluralin. cambridge.orgwikipedia.org

pH: The pH of the medium can impact abiotic degradation processes. For dinitroaniline herbicides, reduction rates by aqueous Fe(II) and in Fe(II)/goethite systems are strongly pH-dependent, with rates increasing as the pH increases. nih.gov

Temperature and Moisture: For dinitroaniline herbicides in soil, the rate of degradation is directly correlated with temperature and moisture content, with faster degradation occurring under warm, moist conditions. cambridge.orgcambridge.org

The degradation of trifluralin, the parent compound of this compound, results in a number of transformation products. Besides this compound, other major photoproducts include N-n-propyl-2,6-dinitro-4-trifluoromethylaniline and 2-ethyl-7-nitro-5-trifluoromethyl-1H-benzimidazole 3-oxide. nih.govrsc.org Further degradation can lead to a variety of other compounds. For example, the photocatalytic degradation of trifluralin has been shown to produce several benzimidazole (B57391) derivatives and other hydroxylated and dealkylated compounds. researchgate.netresearchgate.net In soil, a key degradation product involved in the formation of bound residues is α,α,α-Trifluorotoluene-3,4,5-triamine. nih.gov

Parent CompoundDegradation PathwayMajor Degradation Products
TrifluralinPhotodegradationThis compound, N-n-propyl-2,6-dinitro-4-trifluoromethylaniline, 2-ethyl-7-nitro-5-trifluoromethyl-1H-benzimidazole 3-oxide
TrifluralinOzonationThis compound, 2,6-dinitro-N-propyl-4-(trifluoromethyl) benzamine, 2,6-dinitro-N-propyl-N-acetonyl-4-(trifluoromethyl) benzamine
TrifluralinSoil Degradationα,α,α-Trifluorotoluene-3,4,5-triamine

Environmental Behavior and Impact

The environmental behavior of this compound is closely linked to that of trifluralin and other dinitroaniline herbicides. These compounds are known for their strong sorption to soil particles, particularly organic matter, which results in low mobility and leaching potential. cambridge.orgwikipedia.org Despite its persistence, trifluralin does not tend to accumulate in soil with repeated annual applications. wikipedia.org The degradation of dinitroaniline herbicides is primarily carried out by soil microorganisms, with fungi playing a major role. cambridge.org Degradation is generally faster under anaerobic conditions compared to aerobic conditions. cambridge.orgwikipedia.org The persistence of these compounds in the environment and their potential for transformation into various byproducts necessitate a thorough understanding of their environmental fate.

Alteration of Environmental Fate by Electronegative Groups

The environmental persistence of aromatic compounds is significantly influenced by their chemical structure, particularly the presence of electronegative functional groups. In the case of this compound, the two nitro (NO₂) groups and the trifluoromethyl (CF₃) group play a crucial role in its environmental behavior. These groups are strongly electron-withdrawing, which has a profound effect on the stability and degradation pathways of the molecule.

The electron-withdrawing nature of the nitro groups, combined with the inherent stability of the benzene (B151609) ring, makes nitroaromatic compounds generally resistant to oxidative degradation. nih.gov This recalcitrance is a major factor contributing to their persistence in soil and groundwater. The microbial degradation of these compounds is often slow, as the electron-deficient aromatic ring is less susceptible to attack by the oxygenase enzymes commonly involved in breaking down aromatic pollutants. nih.gov This inherent resistance to biodegradation is a key characteristic of many nitroaromatic compounds used in industry and agriculture. nih.gov

Bioaccumulation Potential in Aquatic Species

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment through all routes, including water, food, and sediment. The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. For this compound and related compounds, there is significant concern regarding their potential to accumulate in aquatic organisms.

The bioaccumulation of organic compounds in fish and other aquatic organisms is often related to their hydrophobicity (tendency to dissolve in fats and oils rather than water). mdpi.com The properties of dinitroaniline compounds suggest a tendency to partition from water into the fatty tissues of aquatic organisms, leading to accumulation up the food chain. mdpi.com

Bioaccumulation and Aquatic Toxicity Profile of Related Dinitroaniline Compounds
CompoundKey FindingMetricValueReference Species
TrifluralinHigh Bioaccumulation PotentialRegulatory ConcernHighN/A (EU Assessment)
TrifluralinHigh Aquatic ToxicityLC₅₀10-40 μg/LRainbow Trout
General NitroaromaticsToxic to Aquatic LifeGeneral ToxicityToxicAquatic Organisms

Regulatory Considerations for Nitro-Containing Compounds

Due to their persistence, toxicity, and potential for bioaccumulation, many nitro-containing aromatic compounds are subject to strict environmental regulations. nih.gov Several nitroaromatic compounds are included on the U.S. Environmental Protection Agency's (EPA) list of priority pollutants. nih.govepa.gov Regulatory frameworks like the Clean Water Act in the United States mandate the development of water quality criteria to protect aquatic life and human health from the effects of such pollutants. epa.gov

The regulatory history of Trifluralin, a close structural analog to this compound, serves as a significant case study. The European Union banned the use of Trifluralin in 2008, citing its high toxicity to aquatic life, high potential for bioaccumulation, and high persistence in soil. wikipedia.org This decision highlights the level of concern among international regulatory bodies for dinitroaniline-based compounds. In the United States, Trifluralin is listed as a Hazardous Air Pollutant under the Clean Air Act. wikipedia.org

Furthermore, under the Toxic Substances Control Act (TSCA), specific aromatic nitro compounds may be subject to significant new use rules, requiring notification to the EPA before manufacturing or processing for uses that could increase environmental release or human exposure. cornell.edu These regulatory actions reflect a broad consensus on the need to control the environmental release of nitroaromatic compounds due to their hazardous properties. nih.gov

Analytical Methodologies for 2,6 Dinitro 4 Trifluoromethyl Aniline and Its Derivatives

Quantitative and Qualitative Analytical Techniques

The determination of 2,6-Dinitro-4-(trifluoromethyl)aniline relies on sensitive and selective analytical methods capable of identifying and measuring the compound at trace levels. While specific methods exclusively for this compound are not extensively documented in publicly available literature, the analytical approaches for structurally similar dinitroaniline herbicides provide a strong foundation for its analysis.

Analytical methods are tailored to the specific properties of the analyte and the complexity of the sample matrix. For dinitroaniline compounds, which include this compound, techniques that offer high sensitivity and selectivity are preferred due to their potential presence at low concentrations in environmental samples.

Electrochemical methods offer a promising avenue for the detection of dinitroaniline compounds due to the presence of reducible nitro groups in their structure. These techniques are known for their high sensitivity, rapid analysis times, and relatively low cost.

Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of this compound. By scanning the potential of an electrode and measuring the resulting current, information about the reduction and oxidation processes of the nitro groups can be obtained. This provides qualitative information and can be used to determine the formal reduction potential.

Square-Wave Voltammetry (SWV): SWV is a large-amplitude differential technique that offers excellent sensitivity and rejection of background currents. It is well-suited for the quantitative analysis of electroactive species like dinitroanilines. The peak current in a square-wave voltammogram is directly proportional to the concentration of the analyte.

Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV): This is a highly sensitive electrochemical technique that involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode before the voltammetric scan. This preconcentration step significantly enhances the detection signal, allowing for the determination of very low concentrations of the analyte. For a compound like this compound, which may exhibit surface-active properties, SW-AdSV could be a particularly effective analytical approach.

While specific studies on the electrochemical analysis of this compound are limited, research on other dinitrophenol compounds has demonstrated the successful application of differential pulse voltammetry for their determination. For instance, 2-methyl-4,6-dinitrophenol has been determined using a bismuth bulk electrode with optimized parameters for accumulation potential and time. researchgate.net

Chromatographic techniques, particularly gas chromatography coupled with mass spectrometry, are powerful tools for the separation, identification, and quantification of dinitroaniline herbicides in complex environmental matrices.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly selective and sensitive technique for the analysis of pesticide residues. A validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC-MS/MS has been developed for the simultaneous determination of nine dinitroaniline herbicides in environmental samples. researchgate.net The method demonstrated good linearity with correlation coefficients greater than 0.99 and limits of detection ranging from 0.3 to 3.3 µg/L. researchgate.net

A comparison of GC/MS, GC/MS-MS, and LC/MS-MS for the trace analysis of anilines in groundwater showed that GC/MS-MS offered a tenfold higher sensitivity than single quadrupole GC/MS. d-nb.info

Table 1: GC-MS/MS Parameters for Analysis of Related Anilines

Parameter Value
Injector Temperature 180°C
Transfer Line Temperature 300°C
Carrier Gas Hydrogen
Carrier Gas Flow Rate 1 mL min⁻¹

Data derived from a study on aniline (B41778) derivatives in groundwater. d-nb.info

Spectroscopic techniques are invaluable for studying the degradation of compounds like this compound, providing insights into the transformation pathways and the structure of degradation products.

The photodegradation of trifluralin (B1683247), a structurally related dinitroaniline herbicide, has been investigated, with studies noting that ultraviolet light can cause its degradation. wikipedia.org The time evolution and competing pathways in the photodegradation of trifluralin and three of its major degradation products have been a subject of research. ncats.io

While specific degradation studies for this compound are not widely published, the methodologies used for related compounds would be directly applicable. Techniques such as UV-Vis spectroscopy can monitor the disappearance of the parent compound, while mass spectrometry and NMR spectroscopy would be essential for the identification of intermediate and final degradation products.

Method Development and Validation

The development of robust and reliable analytical methods is essential for the accurate monitoring of this compound in the environment. This involves optimizing various experimental parameters and validating the method's performance characteristics.

Continuous efforts are being made to develop more sensitive, efficient, and environmentally friendly methods for the analysis of pesticide residues. For dinitroaniline herbicides, this includes the development of advanced sample preparation techniques and the use of highly sensitive detection methods.

A validated analytical method for the determination of nine dinitroaniline herbicides in environmental samples utilized a vortex-assisted dispersive liquid–liquid microextraction procedure. researchgate.net This method was validated for selectivity, linearity, precision, and accuracy, with percentage recoveries at the limit of quantification ranging from 64.1% to 87.9% and inter-day repeatability of ≤ 15.1%. researchgate.net

The development of a GC method for the separation and quantification of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene (B124822) highlights the capability of chromatographic techniques to resolve closely related compounds. tsijournals.comresearchgate.net Such an approach would be crucial for the specific analysis of this compound in the presence of other isomers or related compounds.

Method validation according to established guidelines is a critical step to ensure the reliability of the analytical data. mdpi.com This typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comfishersci.com For example, in the validation of a method for flutolanil (B150245) in soil, the LOQ was established, and the method was confirmed to be repeatable and reproducible. epa.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Trifluralin
Benfluralin (B1667989)
Ethalfluralin
Isopropalin
Pendimethalin
2-methyl-4,6-dinitrophenol
Trifluoromethoxy aniline
Trifluoromethoxy nitrobenzene
Flutolanil

Establishing Detection Limits and Linearity Ranges

The successful application of any analytical methodology hinges on the establishment of key performance metrics, including detection limits and linearity ranges. These parameters define the sensitivity and quantitative accuracy of a method for a specific analyte within a given matrix. For this compound and its derivatives, various chromatographic techniques have been optimized to achieve low detection limits, which is crucial for environmental monitoring and residue analysis.

Research into the analysis of dinitroaniline compounds demonstrates the capabilities of modern analytical instrumentation. For instance, a study utilizing high-performance liquid chromatography with ultraviolet detection (HPLC-UV), combined with a solid-phase extraction (SPE) pre-concentration step, was developed for the determination of several dinitroaniline isomers in wastewater. nih.gov In this method, the limit of quantification (LOQ) for 2,6-dinitroaniline (B188716), a closely related compound, was established at 2.0 x 10⁻⁹ M in spiked sewage samples. nih.gov This level of sensitivity is essential for detecting trace amounts of contaminants in complex environmental matrices.

Gas chromatography is another powerful tool employed for the analysis of these compounds. For the derivative 2,6-dinitro-N,N-dipropyl-4-trifluoromethylanil, commonly known as trifluralin, a gas chromatography apparatus equipped with an electron capture detector (ECD) has been used to determine residual concentrations in water samples. researchgate.net Studies monitoring irrigation wells have detected residual concentrations as low as 3.2 parts per billion (ppb), indicating that the method's detection limit is at or below this level. researchgate.net

The linearity of an analytical method is the ability to elicit test results that are directly proportional to the concentration of the analyte. A linear range is established to ensure that the method provides accurate quantitative results without the need for complex, non-linear calibration models. For aniline derivatives, U.S. Environmental Protection Agency (EPA) methods have demonstrated linearity of recovery over a concentration range typically from 3 times the Method Detection Limit (MDL) to 300 times the MDL. epa.gov This wide linear range allows for the accurate quantification of an analyte across various concentrations, from trace levels to higher concentrations, without requiring sample dilution.

The table below summarizes the detection and quantification limits found in the literature for analytes structurally related to this compound.

AnalyteAnalytical MethodMatrixDetection/Quantification Limit
2,6-DinitroanilineHPLC-UV with SPEWastewaterLOQ: 2.0 x 10⁻⁹ M nih.gov
2,6-Dinitro-N,N-dipropyl-4-trifluoromethylanil (Trifluralin)GC-ECDWell WaterDetected at levels as low as 3.2 ppb researchgate.net

Applications in Specialized Chemical Fields

Agrochemical Research and Development

2,6-Dinitro-4-(trifluoromethyl)aniline serves as a foundational compound in the agrochemical sector, primarily due to its inherent herbicidal properties and its utility as a chemical intermediate. Its structural framework is a key component in the synthesis of various crop protection agents.

This compound is a chemical compound utilized for the selective control of weeds in horticultural settings. biosynth.com It forms the basis for a class of herbicides known as dinitroanilines, which are primarily used as pre-emergence herbicides to manage grass and some broadleaf weeds. frontiersin.org This class of compounds has been a staple in agriculture for decades. frontiersin.org

The compound itself is an intermediate in the synthesis of other agrochemicals. biosynth.com For instance, it is a precursor for the fungicide fluazinam (B131798). biosynth.com Furthermore, its derivatives have been extensively developed as potent herbicides. A prominent example is Trifluralin (B1683247), which is α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine, a widely used pre-emergent selective herbicide. wikipedia.orggoogle.com Research has shown that various derivatives of 2,6-dinitroanilines are effective as potential herbicides. researchgate.net

Dinitroaniline Herbicide Chemical Name Primary Use
Trifluralin 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)anilinePre-emergence control of grass and broadleaf weeds in crops like cotton and soybeans. google.com
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenaminePre-emergence control of grass and broadleaf weeds. frontiersin.orgcambridge.org
Ethalfluralin N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)-benzenaminePre-emergence control of grass and broadleaf weeds. frontiersin.orggoogle.com
Fluchloralin N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)anilinePre-emergence weed control in cotton. cambridge.org

The herbicidal activity of 2,6-dinitroaniline (B188716) derivatives stems from their phytotoxic effects, specifically their ability to act as microtubule inhibitors, targeting tubulin proteins in plants. frontiersin.org This action disrupts cell division and leads to the death of the weed.

Studies have been conducted to evaluate the phytotoxicity of new derivatives. For example, the Allium-test, using onion (Allium cepa) root cells, is a common method for screening these compounds. researchgate.net Research has demonstrated that derivatives of 2,6-dinitro-(4-fluoromethyl)-aniline can alter the mitotic index and cause cytogenetic disorders in the root cells of Allium cepa seedlings. researchgate.net This phytotoxic effect on root development is a key mechanism of their herbicidal action. researchgate.net In contrast to some other dinitroaniline herbicides that can cause a root pruning effect, certain derivatives have been developed to control weeds without harming the root development of crops. google.com

To broaden the spectrum of controlled weeds and enhance efficacy, 2,6-dinitroaniline derivatives are often used in combination with other herbicides, which can lead to synergistic effects. A synergistic interaction means the combined effect of the herbicides is greater than the sum of their individual effects. epo.org

A patented method for controlling weed growth involves the application of a 2,6-dinitroaniline herbicide in combination with diflufenican. google.com This composition demonstrates synergistic activity, allowing for effective weed control at specific application rates. google.com Studies have also evaluated the efficacy of various dinitroaniline herbicides, including trifluralin and fluchloralin, applied at different rates and times, to optimize weed control in crops like cotton. cambridge.org The development of synergistic mixtures allows for more effective weed management, potentially reducing the total amount of herbicide needed. googleapis.com

The this compound molecule is a versatile structural template for creating a wide range of agrochemicals. Its chemical structure can be modified to produce derivatives with specific properties for use as herbicides and fungicides. researchgate.net

As an intermediate, it is a starting point for more complex molecules. biosynth.com Its role as a precursor to the fungicide fluazinam highlights its utility beyond herbicides. biosynth.com The dinitroaniline core is central to a family of herbicides that includes trifluralin, benfluralin (B1667989), and profluralin (B1679168), all of which are analogs with different N-alkyl substituents, demonstrating the template's adaptability. wikipedia.org The consistent use of this chemical base in developing new crop protection solutions underscores its importance in agrochemical synthesis. researchgate.net

Pharmaceutical Research and Drug Development

While the primary application of 2,6-dinitroaniline derivatives is in agriculture, the core structure also holds potential in pharmaceutical research. Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities and are used in various drugs. mdpi.com

Dinitroanilines, including derivatives of the parent compound, are known to be tubulin-binding agents. wikipedia.org This mechanism is not only effective against plant cells but also against certain parasites. For instance, trifluralin has shown selective antileishmanial properties, targeting the parasite that causes Leishmaniasis. wikipedia.org Although research into its direct medical use is hampered by factors like low water solubility, analogs of trifluralin have been synthesized and some show greater efficacy than existing treatments, along with lower cell toxicity. wikipedia.org This indicates that the this compound scaffold can serve as a building block for developing new therapeutic agents. researchgate.net

Exploration of Potential Therapeutic Applications

While this compound itself is primarily recognized as a chemical intermediate, its derivative, Trifluralin, has been the subject of research for potential therapeutic uses. Investigations have revealed that dinitroaniline compounds, such as Trifluralin, act as tubulin-binding agents. This mechanism has prompted research into its effectiveness against the parasite causing Leishmaniasis, a disease that resulted in 60,000 deaths in 2001.

Further studies have indicated that Trifluralin possesses anti-malarial properties and can be effective against Toxoplasma gondii and cryptosporidiosis. A significant challenge hindering the expansion of its medical use is its low water solubility and tendency to sublimate easily. Despite these limitations, research into Trifluralin analogues has continued, with some demonstrating greater efficacy than existing treatments like miltefosine, along with the benefits of being non-hemolytic and having lower cell toxicity.

Research into Antimalarial Activity of Derivatives

The core structure of this compound serves as a building block for more complex molecules with potential biological activity. Research has been conducted on the antimalarial properties of derivatives containing the trifluoromethyl group.

A study assessed the in vitro antimalarial activity of a series of quinoline (B57606) derivatives featuring trifluoromethyl and bis(trifluoromethyl) groups against the chloroquine-sensitive D10 strain of Plasmodium falciparum. The findings indicated that derivatives containing two trifluoromethyl groups exhibited slightly higher in vitro activity compared to those with a single group. researchgate.net Specifically, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed notable activity. researchgate.net It is believed that these compounds function by binding to DNA through intercalation. researchgate.net

The related compound Trifluralin has also been noted for its anti-malarial properties, accumulating in erythrocytes infected by the parasite. However, as with other potential therapeutic uses, its low solubility presents a significant hurdle for effective administration.

Below is a data table summarizing the findings on the antimalarial activity of selected trifluoromethylquinoline derivatives.

Compound DerivativeTarget StrainIC50 (µg/mL)
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylenePlasmodium falciparum (D10)4.8
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketonesPlasmodium falciparum (D10)5.2

Data sourced from in vitro studies on antimalarial activity. researchgate.net

Materials Science

Investigation of Derivatives for Non-Linear Optical Materials

In the field of materials science, there is a significant search for organic compounds with non-linear optical (NLO) properties for applications in optoelectronics. While specific research on NLO derivatives of this compound is not extensively documented in available literature, the broader class of nitroaniline derivatives is a subject of considerable interest.

Organic compounds containing both an electron-donating group (like the amino group, -NH2) and an electron-withdrawing group (like the nitro group, -NO2) attached to a phenyl ring are known to exhibit large second-order hyperpolarizability (β) values. rasayanjournal.co.in This asymmetric charge distribution is a key characteristic for NLO materials. rasayanjournal.co.in The structure of this compound, featuring an amino group and two strong electron-withdrawing nitro groups, as well as a trifluoromethyl group, provides a strong intramolecular charge-transfer framework that is theoretically favorable for NLO properties.

Research into nitroaniline derivatives has shown they can associate through intermolecular hydrogen bonds between the amino and nitro groups, leading to the formation of infinite polar chains. This structural arrangement can be advantageous for designing efficient NLO materials. rasayanjournal.co.in Para-nitroaniline is often used as a reference compound in the study of NLO properties of organic chromophores. researchgate.net The investigation into dinitroaniline derivatives is part of a broader effort to develop materials with high resistance to laser-induced damage and significant nonlinearity for advanced optical applications. rasayanjournal.co.in

Future Research Directions and Unexplored Avenues

Advanced Computational Modeling and Simulation

Computational chemistry offers powerful tools to investigate the properties and interactions of 2,6-Dinitro-4-(trifluoromethyl)aniline at a molecular level, providing insights that can guide experimental work.

Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can correlate the structural features of this compound and its potential derivatives with their chemical reactivity, stability, and biological effects. For instance, modeling could predict its susceptibility to environmental degradation pathways, such as photodegradation and microbial breakdown, which are known dissipation routes for dinitroaniline compounds. nih.govcambridge.orgacs.org By simulating reactions, such as dealkylation or the reduction of nitro groups, researchers can identify potential metabolites and persistent transformation products, guiding further toxicological and environmental fate studies. acs.org

Table 1: Potential Computational Approaches for Predictive Modeling

Modeling Technique Research Objective Potential Outcome
QSAR/QSPR Predict biological activity and physical properties of new derivatives. Faster screening of compounds with desired herbicidal activity or reduced toxicity.
Density Functional Theory (DFT) Elucidate reaction mechanisms and predict reactivity. Understanding of degradation pathways and potential for creating more stable or more biodegradable analogues.

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design of more potent and selective molecules. |

The primary mode of action for dinitroaniline herbicides is the disruption of microtubule assembly by binding to the protein tubulin. nih.govcambridge.org While this is well-established for herbicides like trifluralin (B1683247) and oryzalin, specific molecular docking and dynamics simulations for this compound are a promising and unexplored avenue. mdpi.com Such studies could precisely model the interaction of this compound with plant and protist tubulin, identifying the specific binding sites and the key amino acid residues involved. mdpi.com These simulations can explain the compound's selectivity and could be used to design derivatives with enhanced affinity for target species' tubulin and minimal interaction with tubulin from non-target organisms like fungi and animals. frontiersin.orgwikipedia.org

Novel Synthetic Approaches

Innovations in synthetic chemistry, particularly in green and catalytic methods, present significant opportunities to improve the production of this compound.

Traditional synthesis routes for nitroaromatic compounds can involve harsh conditions and environmentally hazardous reagents. Future research should aim to develop synthetic pathways aligned with the principles of green chemistry. This includes exploring the use of aqueous reaction media, biodegradable solvents, and reducing agents that are less toxic than conventional options. organic-chemistry.org For example, protocols using zinc dust in water or catalytic systems with benign reducing agents like hydrazine (B178648) hydrate (B1144303) could be adapted for the reduction of a precursor nitro compound to form the aniline (B41778). organic-chemistry.orgmdpi.com The use of heterogeneous, recyclable catalysts could also streamline the process, minimizing waste and improving atom economy. organic-chemistry.orgresearchgate.net

Table 2: Potential Green Chemistry Approaches for Synthesis

Green Chemistry Principle Proposed Application Environmental Benefit
Use of Safer Solvents Employing water or ethanol (B145695) as a reaction solvent. organic-chemistry.org Reduces volatile organic compound (VOC) emissions and solvent toxicity.
Catalysis Development of recyclable heterogeneous catalysts (e.g., V2O5/TiO2, CuFe2O4). organic-chemistry.orgresearchgate.net Minimizes waste, allows for catalyst reuse, and can lead to milder reaction conditions.
Renewable Feedstocks Investigating bio-based precursors for the aromatic ring. Reduces reliance on petrochemicals.

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Generates less chemical waste. |

There is significant scope for exploring catalytic methods to selectively modify the this compound structure. Research could focus on late-stage functionalization, where specific positions on the aromatic ring are modified to create a library of novel derivatives. For instance, developing catalytic systems for selective halogenation, amination, or other C-H activation reactions could yield new compounds with potentially unique biological activities or improved environmental profiles. This approach would be more efficient than the multi-step synthesis of each new derivative from scratch.

Expanded Biological and Toxicological Investigations

While the herbicidal potential of dinitroaniline compounds is known, a comprehensive understanding of the specific biological and toxicological profile of this compound is lacking.

Future research must extend beyond its role as a synthetic intermediate to thoroughly characterize its own biological and toxicological properties. This is crucial for assessing any potential risks associated with its synthesis, handling, or presence as a residual impurity. Studies should investigate its effects on a wide range of non-target organisms, including soil microbes, earthworms, insects, and aquatic life. dntb.gov.uaresearchgate.net Dinitroaniline herbicides like trifluralin and benfluralin (B1667989) are known to be highly toxic to fish and aquatic invertebrates, making ecotoxicological assessment a high priority. epa.govepa.govisotope.com

Furthermore, investigations into sublethal and chronic effects are needed. Research should explore potential long-term impacts such as endocrine disruption, which has been suggested for related compounds, as well as cytotoxicity and genotoxicity. dntb.gov.uaisotope.comnih.gov A deeper understanding of its metabolic fate in different organisms is required to identify potential bioaccumulation and the formation of toxic metabolites. acs.org Such comprehensive toxicological data is essential for a complete risk assessment.

In-depth Studies on Specific Enzymatic Interactions

The primary mechanism of dinitroaniline herbicides involves the disruption of microtubule formation by binding to tubulin proteins, which inhibits cell division, particularly in plants. nih.govwikipedia.org However, the precise interactions of this compound with specific enzymes in both target and non-target organisms remain largely unexplored. Future research should pivot towards detailed enzymatic studies to understand its metabolic fate and potential for bioremediation.

A critical area of investigation is the identification of microbial enzymes capable of degrading this compound. While studies have identified bacteria such as Klebsiella sp., Herbaspirillum sp., and Bacillus sp. that can degrade the related herbicide trifluralin, the specific enzymatic pathways are not fully characterized. oup.comoup.com Research should aim to isolate and characterize the nitroreductases, dioxygenases, or other enzymes responsible for the initial steps of degradation. For instance, studies on dinitrotoluenes have shown that dioxygenation can lead to the formation of catechols, which are then subject to ring cleavage. dtic.milnih.gov Investigating whether similar pathways apply to this compound is a crucial next step.

Furthermore, understanding the interactions with enzymes in non-target organisms, such as soil fauna and aquatic life, is essential. This includes cytochrome P450 monooxygenases, which are often involved in the detoxification of xenobiotics. Characterizing the binding affinity and metabolic products of these enzymatic reactions will provide a clearer picture of the compound's ecotoxicological profile.

Table 1: Potential Microbial Genera for Bioremediation Research This table outlines microbial genera that have demonstrated degradative capabilities against related dinitroaniline or dinitrotoluene compounds and are therefore prime candidates for future research on this compound.

Microbial GenusRelated Compound DegradedPotential Enzymatic PathwayReference
Burkholderia2,6-Dinitrotoluene (2,6-DNT)Dioxygenation dtic.milnih.gov
Hydrogenophaga2,6-Dinitrotoluene (2,6-DNT)Dioxygenation dtic.mil
ArthrobacterTrifluralinNot specified nih.gov
KlebsiellaTrifluralinNot specified oup.comoup.com
BacillusTrifluralinNot specified oup.comresearchgate.net
PseudomonasTrifluralinNot specified researchgate.net

Long-term Environmental Impact Assessments

The environmental persistence of dinitroaniline herbicides is a significant concern. nih.gov Compounds like trifluralin are known for their strong adsorption to soil particles, low water solubility, and moderate persistence, with degradation occurring through microbial action and photolysis. nih.govoup.comoup.com However, specific long-term data for this compound is scarce.

Future assessments must focus on its fate and transport over extended periods in various soil types and climatic conditions. Key research questions include determining its half-life under both aerobic and anaerobic conditions, identifying its major degradation products, and assessing the potential for these metabolites to leach into groundwater or bioaccumulate in the food chain. cambridge.org While dinitroanilines are generally considered immobile, long-term studies are needed to confirm this for this compound and its transformation products. cambridge.orgresearchgate.net Some studies have found that degradation proceeds faster under anaerobic conditions. cambridge.org

Moreover, the impact on soil microbial communities needs thorough investigation. While some reports suggest that dinitroanilines can reduce the growth and richness of soil bacteria and fungi, the specific long-term effects of this compound on microbial diversity and crucial soil functions like nitrogen cycling remain unknown. nih.gov

Table 2: Key Parameters for Future Long-Term Environmental Impact Studies This table highlights essential environmental parameters that require dedicated, long-term investigation to understand the ecological footprint of this compound.

ParameterResearch ObjectiveRationale
Soil Half-Life (Aerobic/Anaerobic) Determine the persistence of the compound under different oxygenation levels.Microbial degradation rates for dinitroanilines can vary significantly with oxygen availability. cambridge.org
Photodegradation Rate Quantify the breakdown rate due to UV light exposure on soil surfaces and in water.Photolysis is a known degradation pathway for related compounds. cambridge.org
Soil Adsorption Coefficient (Koc) Measure the tendency of the compound to bind to soil organic carbon.High adsorption affects mobility, bioavailability, and persistence. cambridge.org
Metabolite Identification Characterize the chemical structures of major degradation products.Metabolites may have different toxicity and mobility profiles than the parent compound. wikipedia.org
Bioaccumulation Factor (BAF) Assess the potential for accumulation in soil organisms (e.g., earthworms) and aquatic life.Dinitroanilines have a noted potential for bioaccumulation. wikipedia.org
Microbial Community Analysis Evaluate shifts in the diversity and function of soil microorganisms over time.Long-term exposure can impact soil health and nutrient cycling. nih.gov

Development of Smart Delivery Systems for Agricultural or Pharmaceutical Applications

Harnessing the properties of this compound for advanced applications requires innovative delivery mechanisms. The development of "smart" delivery systems, particularly those based on nanotechnology, offers a promising avenue for both agricultural and potential pharmaceutical uses. researchgate.net

In an agricultural context, nanoencapsulation could create controlled-release formulations. researchgate.net Such systems could improve the efficacy of the compound if used as a herbicide, reduce the total amount needed for application, and minimize environmental contamination through runoff and volatilization. researchgate.netresearchgate.net Nanocarriers like polymeric nanoparticles or nanoemulsions could protect the active ingredient from premature degradation by UV light or soil microbes, releasing it in response to specific environmental triggers like soil pH or moisture. researchgate.netresearchgate.net This targeted approach ensures that the compound is available where and when it is needed most, enhancing its efficiency.

Beyond agriculture, the antimitotic activity of dinitroanilines, stemming from their ability to disrupt tubulin polymerization, suggests a potential, albeit unexplored, avenue in pharmaceutical research. nih.govresearchgate.net Should this compound or its derivatives ever be considered for therapeutic applications (e.g., as an antineoplastic agent), smart delivery systems would be paramount. Stimuli-responsive nanocarriers, such as pH-sensitive liposomes or micelles, could be designed to selectively release the compound in the acidic microenvironment of tumors, thereby targeting cancer cells while minimizing exposure to healthy tissue. nih.govnih.gov Research in this area would involve designing and synthesizing appropriate nanocarriers, evaluating their loading capacity and release kinetics, and conducting in-vitro studies to assess targeted efficacy.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagentsTemperatureKey Intermediate
1HNO₃/H₂SO₄0–5°C4-(Trifluoromethyl)-2-nitroaniline
2Ethanol/WaterRTCrystallized product

Advanced: How can conflicting thermal stability data for this compound in polar vs. nonpolar solvents be resolved?

Answer:
Discrepancies often arise from solvent interactions (e.g., hydrogen bonding in polar solvents). Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to compare decomposition profiles. For example, in DMSO, hydrogen bonding may stabilize the compound, delaying decomposition by 10–15°C versus hexane. Cross-validate with FTIR to track functional group degradation .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹⁹F NMR : Confirm substitution pattern (e.g., absence of aromatic protons due to -NO₂/-CF₃).
  • IR Spectroscopy : Detect nitro stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-F bonds (~1150 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 251.12 and fragmentation patterns (e.g., loss of NO₂ groups).
  • Elemental Analysis : Verify C, H, N, F content against theoretical values (C: 33.49%, H: 1.61%, N: 16.73%, F: 22.70%) .

Advanced: What mechanistic insights explain the herbicidal activity of this compound derivatives?

Answer:
Derivatives like trifluralin inhibit microtubule polymerization in plant cells by binding to α-tubulin. Structure-activity relationship (SAR) studies reveal that the -NO₂ groups are critical for redox cycling, generating reactive oxygen species (ROS). Advanced assays include:

  • In vitro tubulin polymerization inhibition using fluorescence-based kinetics.
  • ROS detection via electron paramagnetic resonance (EPR) with spin traps like DMPO.
  • Molecular docking to map interactions with tubulin’s dinitroaniline-binding site .

Basic: How can researchers mitigate hazards during handling of this compound?

Answer:

  • Storage : Keep at 2–30°C in airtight containers away from light, as nitro compounds are photosensitive.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) to reduce nitro groups to less toxic amines .

Advanced: What strategies address low yields in catalytic reductions of this compound to its diamine derivative?

Answer:
Low yields often result from over-reduction or catalyst poisoning. Optimize using:

  • Catalyst Screening : Pd/C vs. Raney Ni, with H₂ pressure modulation (1–3 atm).
  • Additives : Pyridine to adsorb acidic byproducts.
  • In situ Monitoring : UV-vis spectroscopy to track nitro group reduction intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .

Basic: What are the environmental persistence markers for this compound in soil?

Answer:
Monitor half-life (t₁/₂) via OECD 307 guidelines:

  • Extraction : Accelerated solvent extraction (ASE) with acetone/hexane (1:1).
  • Analysis : LC-MS/MS with MRM transitions for parent compound and degradation products (e.g., 4-(trifluoromethyl)aniline).
  • Field Studies : Correlate degradation rates with soil pH and organic matter content .

Advanced: How does the crystal structure of this compound influence its photodegradation pathways?

Answer:
X-ray diffraction reveals intermolecular hydrogen bonding between nitro and amine groups, stabilizing the lattice. Photolysis studies (λ = 310 nm) show cleavage of C-NO₂ bonds, forming nitroso intermediates. Time-resolved spectroscopy (fs-TA) quantifies excited-state lifetimes, while DFT calculations map charge transfer pathways. Compare polymorphs (e.g., recrystallized from EtOH vs. MeCN) to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.